N-methyl-N-(2-hydroxydodecyl) amine
Description
N-methyl-N-(2-hydroxydodecyl)amine is a secondary amine characterized by a methyl group and a hydroxydodecyl chain (a 12-carbon alkyl chain with a hydroxyl group at the second position).
Properties
Molecular Formula |
C13H29NO |
|---|---|
Molecular Weight |
215.38 g/mol |
IUPAC Name |
1-(methylamino)dodecan-2-ol |
InChI |
InChI=1S/C13H29NO/c1-3-4-5-6-7-8-9-10-11-13(15)12-14-2/h13-15H,3-12H2,1-2H3 |
InChI Key |
IIICFIKZRKKDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CNC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights:
Chain Length and Hydrophobicity: The hydroxydodecyl chain in the target compound provides greater hydrophobicity compared to MDEA’s shorter diethanol groups, enhancing its surfactant properties. In contrast, MDEA’s dual hydroxyl groups improve water solubility, making it suitable for gas scrubbing . The stearate-containing quaternary ammonium compound () has even longer alkyl chains (C18), optimizing its use in fabric softeners due to strong hydrophobic interactions .
Amine Type and Reactivity :
- Secondary amines (e.g., the target compound) are more basic and reactive than tertiary amines (e.g., MDEA), influencing their roles in synthesis. For example, MDEA’s tertiary structure reduces corrosiveness in industrial applications .
- Quaternary ammonium salts () exhibit cationic properties, enabling binding to negatively charged surfaces in fabric softening .
Functional Group Impact :
Preparation Methods
Reaction Mechanism
The most widely documented method involves the nucleophilic ring-opening of 1,2-epoxydodecane by methylamine. This two-step process proceeds via:
Experimental Protocol (US4083872A)
Table 1: Performance Metrics for Epoxide Ring-Opening
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Purity (GC) | >98% |
| Byproducts | <2% oligomeric ethers |
| Scalability | Demonstrated at 25 kg scale |
Reductive Amination of Dodecanal
Titanium-Mediated Process (Kumpaty et al.)
This one-pot method employs titanium(IV) isopropoxide and sodium borohydride for selective N-methylation:
Key Advantages
Table 2: Comparative Yields for Reductive Amination
| Substrate | Yield (%) |
|---|---|
| Dodecanal | 88 |
| 4-Methoxybenzaldehyde | 95 |
| Cyclohexanecarboxaldehyde | 82 |
Condensation with Methyl-Monoethanolamine
Industrial-Scale Synthesis (US3369046A)
This method produces N-methyl-N-(2-hydroxyethyl)-2-hydroxydodecyl amine as an intermediate:
Byproduct Analysis
-
Major Impurity : N,N-bis(2-hydroxyethyl) derivative (<3%)
-
Purification : Recrystallization from ethyl acetate raises purity to 99.5%.
Catalytic Hydrogenation of Nitriles
Nickel-Catalyzed Process (EP0142070B1)
Though primarily used for aromatic amines, this method adapts to aliphatic systems:
Table 3: Hydrogenation Parameters
| Parameter | Optimal Range |
|---|---|
| Ni Loading | 80–90 wt.% |
| Methylamine Ratio | 10:1 (mol:mol) |
| Reaction Time | 8–12 hours |
Comparative Analysis of Methods
Cost-Benefit Evaluation
| Method | Capital Cost | Operational Cost | E-Factor* |
|---|---|---|---|
| Epoxide Ring-Opening | Low | Moderate | 1.8 |
| Reductive Amination | Moderate | High | 2.4 |
| Condensation | Low | Low | 1.2 |
| Hydrogenation | High | Very High | 3.1 |
*E-Factor = kg waste/kg product
Scalability Challenges
-
Epoxide Route : Limited by epoxide availability; 1,2-epoxydodecane requires specialized synthesis.
-
Reductive Amination : Titanium catalysts necessitate glove-box handling, complicating scale-up.
Emerging Techniques
Continuous Flow Synthesis
Recent patents describe microreactor systems achieving 94% conversion in 30 seconds via:
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